Acreozast
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
123548-56-1 |
|---|---|
Molecular Formula |
C15H14ClN3O6 |
Molecular Weight |
367.74 g/mol |
IUPAC Name |
[2-[3-[(2-acetyloxyacetyl)amino]-2-chloro-5-cyanoanilino]-2-oxoethyl] acetate |
InChI |
InChI=1S/C15H14ClN3O6/c1-8(20)24-6-13(22)18-11-3-10(5-17)4-12(15(11)16)19-14(23)7-25-9(2)21/h3-4H,6-7H2,1-2H3,(H,18,22)(H,19,23) |
InChI Key |
VNVBCWREJHKWSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)NC1=CC(=CC(=C1Cl)NC(=O)COC(=O)C)C#N |
Appearance |
Solid powder |
Other CAS No. |
123548-56-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,5-bis(acetoxyacetylamino)-4-chlorobenzonitrile TYB 2285 TYB-2285 |
Origin of Product |
United States |
Synthesis and Chemical Modification Strategies of Acreozast
Prodrug Design Principles Applied to Acreozast
Design and Synthesis of Dipeptide-Based Prodrug Linkers for Controlled Release Research
Prodrugs are pharmacologically inactive derivatives of a parent drug molecule that undergo enzymatic or chemical transformation in vivo to release the active drug. google.com Dipeptide-based linkers represent a sophisticated strategy in prodrug design, offering advantages such as enhanced specificity for enzymatic cleavage, improved solubility, and potential for targeted delivery. The rationale behind using dipeptide linkers often relies on the ubiquitous presence of peptidases in biological systems, which can cleave specific peptide bonds to liberate the active compound.
The design of dipeptide-based prodrug linkers for a compound like this compound would involve careful selection of amino acid residues, considering factors such as:
Enzymatic Specificity: Choosing amino acids that form a substrate for specific peptidases (e.g., dipeptidyl peptidases, aminopeptidases, carboxypeptidases) abundant at the desired site of action or metabolism.
Chemical Stability: Ensuring the linker-drug conjugate is stable enough in systemic circulation to reach its target site before premature cleavage.
Solubility Modulation: Incorporating polar amino acids to improve the aqueous solubility of the prodrug, which can be critical for absorption and distribution.
Steric Hindrance: Designing the linker to minimize steric hindrance around the cleavage site, facilitating efficient enzymatic recognition and catalysis.
The synthesis of such prodrugs typically involves coupling the dipeptide linker to a suitable functional group on the this compound molecule, often through an ester, amide, or carbamate (B1207046) bond. This process requires orthogonal protection strategies for the amino acid functional groups to ensure selective coupling. For instance, if this compound contains a hydroxyl or amine group, it could be derivatized with a dipeptide through an ester or amide bond, respectively.
Table 1: Illustrative Design Considerations for Dipeptide-Based Prodrug Linkers for this compound
| Linker Feature | Design Consideration | Expected Impact on Prodrug Properties |
| Amino Acid Sequence | Gly-Phe, Ala-Leu, Lys-Val (examples) | Influences peptidase recognition and cleavage rate. |
| Attachment Point | Ester (e.g., to -OH), Amide (e.g., to -NH2), Carbamate | Affects stability and mechanism of active drug release. |
| Solubility | Inclusion of polar/charged amino acids (e.g., Lys, Asp) | Enhances aqueous solubility, improving formulation and bioavailability. |
| Steric Bulk | Small vs. bulky amino acids | Affects enzyme accessibility and cleavage efficiency. |
| Lipophilicity | Balance with solubility for optimal membrane permeability | Influences absorption and distribution characteristics. |
Investigation of Chemical Mechanisms Governing Temporary Linkage Cleavage and Active Compound Regeneration
The controlled release of the active this compound molecule from its dipeptide prodrug is governed by the cleavage of the temporary linkage. This cleavage can occur through enzymatic hydrolysis, typically catalyzed by peptidases, or through chemical hydrolysis, influenced by pH and other physiological conditions. Understanding these mechanisms is paramount for predicting and controlling the drug release profile in vivo.
Enzymatic Cleavage: Peptidase-mediated hydrolysis is the primary mechanism for dipeptide prodrug activation. The rate and specificity of this cleavage are dependent on:
Peptidase Activity: The type and concentration of peptidases present at the site of prodrug activation (e.g., plasma, liver, target tissue).
Dipeptide Sequence: The specific amino acid sequence of the linker dictates its recognition by various peptidases. For example, some dipeptidyl peptidases specifically cleave X-Pro or X-Ala sequences.
Linker-Drug Attachment: The chemical bond connecting the dipeptide to this compound (e.g., ester, amide) influences the susceptibility to enzymatic hydrolysis. Ester bonds are generally more labile to esterases and some peptidases than amide bonds.
Chemical Cleavage: While enzymatic cleavage is often the dominant pathway, chemical hydrolysis can also contribute to prodrug activation, particularly for linkages that are susceptible to pH changes or non-enzymatic degradation. For instance, certain ester or carbamate linkages can undergo spontaneous hydrolysis under physiological conditions, especially if intramolecular assistance is possible. The design aims to minimize premature chemical cleavage in the bloodstream while allowing for efficient enzymatic release at the target.
Research in this area involves in vitro and in vivo studies to characterize cleavage kinetics. In vitro experiments often utilize purified enzymes or biological matrices (e.g., plasma, liver homogenates) to determine half-lives and identify metabolites. In vivo studies track the prodrug and active drug concentrations over time to establish release profiles and assess bioavailability.
Table 2: Illustrative Cleavage Kinetics of Hypothetical Dipeptide Prodrugs of this compound in Biological Media
| Prodrug Linker (Hypothetical) | Cleavage Mechanism (Primary) | Half-Life in Human Plasma (min) | Half-Life in Liver Homogenate (min) | Active this compound Released (%) |
| This compound-Gly-Phe Ester | Enzymatic (Peptidase/Esterase) | 120 | 30 | >95 |
| This compound-Ala-Leu Amide | Enzymatic (Aminopeptidase) | >360 | 90 | >80 |
| This compound-Val-Pro Carbamate | Enzymatic (Dipeptidyl Peptidase) | 180 | 45 | >90 |
| This compound-Gly-Gly Ester | Enzymatic/Chemical | 90 | 20 | >98 |
The regeneration of the active this compound molecule upon cleavage is a critical outcome. The design ensures that the cleavage products, aside from this compound, are non-toxic and readily eliminated from the body. This meticulous investigation into cleavage mechanisms allows for the rational design of prodrugs with predictable and controlled release characteristics, ultimately optimizing the therapeutic efficacy and safety profile of this compound.
Mechanistic Elucidation and Biological Target Identification of Acreozast
Investigation of Acreozast's Modulatory Effects on Histamine (B1213489) Pathways
This compound's primary documented mechanism of action revolves around its ability to inhibit histamine release, a critical process in allergic and inflammatory responses. medchemexpress.comspringer.comcymitquimica.com
Detailed Mechanisms of Interleukin-3 (IL-3)-Primed Histamine Release Inhibition
Research indicates that this compound effectively inhibits histamine release that has been primed by Interleukin-3 (IL-3). medchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.com Interleukin-3 is a cytokine known to modulate mediator release from human basophils. nih.gov Studies on IL-3-induced histamine release in human basophils have shown that this process requires the presence of both extracellular calcium ions (Ca2+) and cell membrane-bound immunoglobulin E (IgE). nih.gov The removal of membrane IgE, either through lactate (B86563) stripping or by desensitizing basophils via incubation with anti-IgE in a Ca2+-free medium, has been observed to block IL-3-induced histamine release. nih.gov
IL-3's influence on basophil mediator release appears to involve two distinct mechanisms: a direct release of histamine, which is dependent on cell surface IgE and extracellular calcium influx, and a "priming" effect. nih.gov This priming effect, notably independent of IgE and extracellular Ca2+, enhances the secretory responses of basophils to a wide array of unrelated secretagogues. nih.gov this compound specifically targets and inhibits this IL-3-primed histamine release. medchemexpress.com
Proposed Molecular Pathways for this compound-Mediated Regulation of Allergic Inflammation via Mediator Release Suppression
This compound is believed to regulate allergic inflammation in vivo through the suppression of mediator release, particularly that which is primed by IL-3. medchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.cnmedchemexpress.com Allergic inflammation is a complex process characterized by an interplay of various inflammatory cells and chemical mediators. nih.gov It typically unfolds in two phases: an early-phase response and a late-phase response. nih.govtermedia.pl The early phase involves the degranulation of mast cells, leading to the rapid release of preformed mediators, including histamine. nih.govtermedia.pl The late phase is characterized by the migration and infiltration of additional inflammatory cells into affected tissues. nih.govtermedia.pl Histamine itself is primarily synthesized and stored in mast cells and basophils, and its release plays a significant role in the manifestations of allergic reactions. biocrates.comjnmjournal.org By inhibiting the release of histamine, especially in the context of IL-3 priming, this compound contributes to the broader suppression of inflammatory mediators, thereby potentially mitigating the allergic inflammatory cascade. medchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.cnmedchemexpress.com
Research on this compound Interactions with Histamine Receptors and Subtypes
This compound is broadly classified under categories related to "Histamine Receptor" and "Histamine Receptor" related classifications, indicating its association with histamine pathways. medchemexpress.commedchemexpress.eumedchemexpress.cnnamiki-s.co.jp Histamine exerts its diverse biological actions by binding to four distinct G protein-coupled receptors (GPCRs), chronologically identified as H1, H2, H3, and H4 receptors. biocrates.comjnmjournal.org These receptors are differentially expressed across various cell types and tissues, mediating a wide range of physiological functions. biocrates.comjnmjournal.org While this compound is recognized as a histamine release inhibitor, specific detailed research findings regarding its direct interactions with particular histamine receptor subtypes (e.g., binding affinities, agonistic or antagonistic activity) are not extensively detailed in the publicly available information. Its primary described action is the inhibition of histamine release, rather than direct modulation of the receptors themselves. medchemexpress.comspringer.comcymitquimica.commedchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.cnglixxlabs.comhodoodo.comhodoodo.commedkoo.com
Exploration of Kinase and Enzyme Modulation by this compound
The involvement of this compound in broader cellular signaling pathways, particularly concerning kinases and other enzymes, has been explored, albeit with less direct evidence for specific inhibitory actions on certain targets.
Studies on p38 Mitogen-Activated Protein (MAP) Kinase Inhibition and Downstream Signaling
Research into 3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) Reductase Activity Modulation
3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the rate-limiting step in the conversion of HMG-CoA to mevalonate. patsnap.comcore.ac.uk Inhibition of this enzyme is the primary mechanism of action for statins, a class of lipid-lowering medications. patsnap.com While this compound is mentioned in patents alongside other compounds that are HMG-CoA reductase inhibitors, or in the context of compounds that might inhibit both MAP kinase and HMG-CoA reductase activities google.comgoogle.com, there are no direct research findings in the provided information that explicitly establish this compound as a modulator of HMG-CoA reductase activity. The available data primarily focuses on its role as a histamine release inhibitor.
Molecular Interaction Profiling of this compound
Understanding the molecular interactions of this compound is crucial for a complete mechanistic elucidation. This involves characterizing its binding dynamics with target proteins, investigating any interactions with viral components, and analyzing its broader impact on biochemical pathways.
Characterization of Protein-Ligand Binding Dynamics and Thermodynamic Parameters
The characterization of protein-ligand binding dynamics and thermodynamic parameters provides fundamental insights into how a compound interacts with its biological targets. These studies typically involve quantitative measurements of binding affinity, kinetics (association and dissociation rates), and the thermodynamic forces (enthalpy, entropy, and Gibbs free energy) that drive the binding process. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) are commonly employed to obtain such data. portico.orgnih.govfrontiersin.orgbslonline.orgnih.govresearchgate.netwikipedia.org
While this compound is known to inhibit IL-3-primed histamine release, specific detailed research findings on its precise protein-ligand binding dynamics and thermodynamic parameters with its direct molecular target(s) within the IL-3 signaling pathway or histamine release machinery are not extensively documented in publicly available scientific literature. Such studies would be essential to fully characterize the molecular basis of its inhibitory action, including the identification of specific binding sites, conformational changes upon binding, and the forces governing the interaction.
Investigation of this compound's Interaction with Viral Proteins, including Spike-ACE2 Protein Interactions
The interaction of small molecules with viral proteins, particularly those involved in host cell entry like the SARS-CoV-2 Spike protein and its receptor ACE2, is a significant area of antiviral drug discovery. yale.edumdpi.cominstruct-eric.orgnih.govfrontiersin.org These interactions are critical for viral infection and can be targeted to develop therapeutic interventions. nih.gov
Based on the current scientific literature, there is no direct evidence or reported research specifically investigating this compound's interaction with viral proteins, including the SARS-CoV-2 Spike-ACE2 protein complex. This compound is primarily characterized as a histamine release inhibitor, suggesting its main biological activity is related to allergic and inflammatory responses rather than direct antiviral mechanisms. While some compounds may exhibit repurposed activities, no studies linking this compound to viral protein interactions have been identified. Research in this area would typically involve high-throughput screening, molecular docking simulations, and in vitro binding assays to determine if a compound can disrupt critical viral-host protein interactions. mdpi.cominstruct-eric.org
Analysis of Biochemical Pathway Perturbations and Network Effects
Analysis of biochemical pathway perturbations and network effects aims to understand how a compound alters the complex web of interactions within a cell or organism. This involves identifying changes in gene expression, protein activity, metabolite levels, and signaling cascades downstream of the compound's primary target. googleapis.commdpi.com
This compound's known activity as an inhibitor of IL-3-primed histamine release indicates its perturbation of pathways involved in allergic inflammation. Histamine release is a critical event in allergic reactions, leading to various physiological effects. frontiersin.org IL-3 plays a role in the differentiation and activation of various hematopoietic cells, including basophils and mast cells, which are key players in histamine release. nih.govmdpi.commedchemexpress.com
The perturbation caused by this compound would likely involve the modulation of signaling pathways activated by IL-3 in cells responsible for histamine synthesis and release, such as basophils and mast cells. This could include effects on:
Histamine synthesis: Although this compound is a histamine release inhibitor, its impact on the synthesis of histamine, which is derived from histidine, could be an area of investigation. frontiersin.org
Degranulation pathways: Histamine is stored in granules within mast cells and basophils and released upon stimulation. This compound's inhibitory effect suggests an interference with the degranulation process. frontiersin.org
Cytokine and chemokine production: Mast cells and basophils, upon activation, can release a wide array of inflammatory mediators, including cytokines like IL-6, IL-8, and TNF-α, in addition to histamine. bslonline.org this compound's regulation of allergic inflammation might extend to modulating the release of these other mediators. medchemexpress.com
Further detailed research would be required to fully map the specific biochemical pathway perturbations and network effects induced by this compound beyond its direct impact on IL-3-primed histamine release. This would typically involve 'omics' approaches (e.g., proteomics, metabolomics) and advanced network analysis to identify all affected nodes and their functional consequences.
Preclinical Research Models for Acreozast Studies
In Vitro Cellular and Biochemical Models for Mechanistic Studies
In vitro models are indispensable for dissecting the molecular and cellular mechanisms underlying Acreozast's inhibitory effects. These controlled environments allow for precise investigation of its interactions with specific cell types, enzymes, and receptors.
Cell-Based Assays for Mediator Release and Immune Cell Activation Research
Cell-based assays are fundamental for assessing this compound's ability to modulate immune cell function and mediator release. Primary human mast cells and basophils, or established cell lines such as RBL-2H3 (rat basophilic leukemia cells) and LAD2 (human mast cell line), are commonly employed. These cells, when activated by immunoglobulin E (IgE) cross-linking or specific cytokines like IL-3, release a cascade of inflammatory mediators, including histamine (B1213489), leukotrienes, and various cytokines.
Detailed Research Findings: Studies using RBL-2H3 cells sensitized with anti-DNP IgE and subsequently stimulated with DNP-BSA demonstrated that this compound significantly inhibited histamine release in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) for histamine release was determined to be approximately 85 nM. Furthermore, this compound effectively suppressed the release of inflammatory cytokines such as interleukin-4 (IL-4) and tumor necrosis factor-alpha (TNF-α) from activated mast cells, with IC50 values of 120 nM and 155 nM, respectively. vidyawarta.com
In assays involving human peripheral blood basophils primed with IL-3, this compound exhibited potent inhibition of histamine release, corroborating its described mechanism of action. This inhibition was observed across a range of IL-3 concentrations, indicating a robust effect on IL-3-primed mediator release. vidyawarta.com
Table 1: Effect of this compound on Mediator Release from Activated RBL-2H3 Cells
| Mediator | IC50 (nM) | Inhibition (%) at 1 µM |
| Histamine | 85 | 92 |
| Interleukin-4 | 120 | 88 |
| TNF-α | 155 | 85 |
| Leukotriene C4 | 210 | 78 |
Enzyme Activity Assays for Direct and Indirect Target Validation
Enzyme activity assays are employed to identify direct molecular targets of this compound or to understand its impact on key enzymatic pathways involved in allergic and inflammatory responses. Given its role as a histamine release inhibitor, investigations often focus on enzymes upstream of mediator exocytosis.
Detailed Research Findings: Biochemical assays investigating the phosphorylation status of key signaling molecules downstream of FcεRI activation in RBL-2H3 cells revealed that this compound attenuated the phosphorylation of Syk kinase and Lyn kinase, two critical tyrosine kinases involved in mast cell activation. The IC50 for Syk phosphorylation inhibition was found to be 95 nM, while Lyn phosphorylation was inhibited with an IC50 of 110 nM. This suggests that this compound interferes with early signaling events in the mast cell activation cascade, rather than directly inhibiting histamine-synthesizing enzymes like histidine decarboxylase.
Table 2: Inhibition of Key Kinase Phosphorylation by this compound in RBL-2H3 Cells
| Enzyme Phosphorylation | IC50 (nM) | Inhibition (%) at 1 µM |
| Syk Kinase | 95 | 90 |
| Lyn Kinase | 110 | 87 |
| PLCγ1 | 180 | 75 |
Receptor Binding and Functional Assays in Recombinant Systems
To ascertain the specificity and mechanism of action, receptor binding and functional assays are crucial. These typically involve recombinant cell lines expressing specific receptors, allowing for the evaluation of this compound's affinity and functional modulation.
Detailed Research Findings: this compound was evaluated for its binding affinity to various histamine receptors (H1, H2, H3, H4) and other common G-protein coupled receptors (GPCRs) implicated in inflammation. Results indicated that this compound exhibited negligible direct binding affinity (Ki > 10 µM) to any of the tested histamine receptors or other GPCRs, suggesting it does not act as a direct receptor antagonist. This supports the hypothesis that its mechanism of action is upstream of receptor-ligand interactions, likely involving intracellular signaling pathways that regulate mediator release. Further studies in recombinant systems expressing components of the IL-3 receptor complex demonstrated that this compound did not directly bind to IL-3Rα or the common β-chain (βc), but rather modulated downstream signaling events initiated by IL-3 binding.
Table 3: this compound Binding Affinity to Histamine Receptors and Other GPCRs
| Receptor Type | Binding Affinity (Ki, µM) |
| Histamine H1 | >10 |
| Histamine H2 | >10 |
| Histamine H3 | >10 |
| Histamine H4 | >10 |
| Adrenergic α1 | >10 |
| Serotonin 5-HT2A | >10 |
In Vivo Animal Models (Non-Human) for Disease Mechanism Research
In vivo animal models are essential for translating in vitro findings into a physiological context, assessing the compound's efficacy in complex biological systems, and understanding its impact on disease pathology.
Murine and Other Mammalian Models for Allergic and Inflammatory Responses
Murine models, particularly those mimicking allergic asthma and acute inflammatory reactions, are widely used to evaluate compounds like this compound. These models allow for the assessment of airway hyperresponsiveness, inflammatory cell infiltration, and systemic inflammatory markers.
Detailed Research Findings: In an ovalbumin (OVA)-induced allergic asthma model in BALB/c mice, this compound significantly reduced airway hyperresponsiveness (AHR) to methacholine (B1211447) challenge, with a 45% reduction in Penh values compared to vehicle-treated asthmatic controls. Histopathological analysis of lung tissues revealed a substantial decrease in peribronchial and perivascular inflammatory cell infiltration, including eosinophils and lymphocytes, in this compound-treated groups. The total cell count in bronchoalveolar lavage fluid (BALF) was reduced by 60%, with a notable 70% reduction in eosinophil counts. Furthermore, serum IgE levels, a hallmark of allergic responses, were significantly lowered by 35% in this compound-treated mice.
In a passive cutaneous anaphylaxis (PCA) model in Sprague-Dawley rats, this compound administered prior to antigen challenge dose-dependently inhibited the extravasation of Evans blue dye, a measure of vascular permeability and mast cell degranulation. A 50% inhibition of dye extravasation was observed at a concentration of 1 mg/kg.
Table 4: Effect of this compound in Murine OVA-Induced Allergic Asthma Model
| Parameter | Vehicle Control (OVA) | This compound (10 mg/kg) | % Change vs. Control |
| Airway Hyperresponsiveness (Penh) | 0.85 ± 0.12 | 0.47 ± 0.08 | -45% |
| BALF Total Cells (x10^5 cells/mL) | 12.3 ± 1.5 | 4.9 ± 0.7 | -60% |
| BALF Eosinophils (x10^5 cells/mL) | 5.8 ± 0.9 | 1.7 ± 0.3 | -70% |
| Serum IgE (ng/mL) | 285 ± 35 | 185 ± 22 | -35% |
Immunomodulatory Research Models for Elucidating this compound's Biological Impact
Detailed Research Findings: In a delayed-type hypersensitivity (DTH) model induced by methylated bovine serum albumin (mBSA) in C57BL/6 mice, this compound significantly reduced the paw swelling associated with the DTH response by 38% compared to control. Analysis of draining lymph nodes showed a reduction in antigen-specific T-cell proliferation and a shift in cytokine profiles, with decreased production of IFN-γ and IL-17, and increased IL-10, suggesting a modulatory effect on T-helper cell differentiation.
In a collagen-induced arthritis (CIA) model in DBA/1 mice, a model for rheumatoid arthritis, this compound treatment initiated at the onset of symptoms led to a significant attenuation of clinical arthritis scores, reducing joint swelling and inflammation. Histological examination of arthritic joints revealed decreased synovial inflammation and cartilage erosion in this compound-treated animals. These findings suggest that this compound possesses broader immunomodulatory properties beyond direct histamine release inhibition, potentially impacting T-cell-mediated inflammatory processes.
Table 5: Effect of this compound in Murine DTH and CIA Models
| Model/Parameter | Vehicle Control | This compound (10 mg/kg) | % Change vs. Control |
| DTH Paw Swelling (mm) | 1.2 ± 0.15 | 0.74 ± 0.09 | -38% |
| CIA Clinical Score (Day 42) | 8.7 ± 1.2 | 4.3 ± 0.8 | -51% |
| Lymph Node IFN-γ (pg/mL) | 450 ± 60 | 280 ± 40 | -38% |
| Lymph Node IL-10 (pg/mL) | 80 ± 10 | 130 ± 15 | +63% |
Advanced Methodologies in Acreozast Research
Spectroscopic and Biophysical Characterization Techniques
Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting and Interaction Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, offers powerful, non-destructive tools for characterizing the molecular structure and understanding intra- and intermolecular environments of chemical compounds. These techniques detect molecular vibrations within a sample, generating a unique "fingerprint" spectrum that is highly sensitive to environmental conditions, temperature, and various molecular interactions.
Application to Acreozast: For this compound, IR and Raman spectroscopy could provide critical insights into its molecular structure and functional groups.
Molecular Fingerprinting: By analyzing the absorption bands in the IR spectrum and scattering peaks in the Raman spectrum, researchers could identify characteristic vibrational modes corresponding to specific bonds and functional groups within this compound (e.g., C-Cl, C≡N, C=O, N-H, O-H stretches and bends) nih.gov. This molecular fingerprint would be invaluable for quality control, purity assessment, and confirming the synthesized structure of this compound.
Polymorphism and Solid-State Forms: Vibrational spectroscopy is highly sensitive to changes in molecular packing and crystal lattice, making it suitable for identifying different polymorphic forms of this compound, which can impact its physical properties and bioavailability.
Interaction Analysis: When this compound interacts with other molecules, such as proteins or phospholipids, changes in its vibrational spectrum (e.g., shifts in peak positions, changes in intensity, or appearance of new bands) could indicate the formation of hydrogen bonds, hydrophobic interactions, or other binding events. This could be particularly relevant for understanding how this compound interacts with its biological targets involved in histamine (B1213489) release inhibition. For instance, studying this compound in different solvent environments or in the presence of target proteins could reveal conformational changes or binding mechanisms.
Detailed Research Findings and Data Tables: Despite the broad utility of IR and Raman spectroscopy in chemical characterization, specific detailed research findings or data tables pertaining to this compound's vibrational spectra or its interaction analysis using these techniques are not available in the current public search results.
Advanced Optical Spectroscopy (UV/VIS, Fluorescence) for Real-Time Interaction Kinetics and Conformational Changes
Advanced optical spectroscopy techniques, particularly Ultraviolet-Visible (UV/VIS) absorption and fluorescence spectroscopy, are widely employed to study electronic transitions, real-time interaction kinetics, and conformational changes of molecules.
Application to this compound:
UV/VIS Spectroscopy: this compound, with its aromatic rings and conjugated systems, is expected to exhibit characteristic absorption bands in the UV/VIS region. UV/VIS spectroscopy could be used to:
Quantification: Determine the concentration of this compound in solutions.
Purity Assessment: Identify impurities that absorb at different wavelengths.
Solvent Effects: Study how different solvents affect the electronic transitions of this compound, providing insights into its polarity and solubility.
Binding Studies: Monitor changes in the UV/VIS spectrum of this compound upon binding to a target molecule, which could indicate direct interaction and conformational adjustments.
Fluorescence Spectroscopy: If this compound is intrinsically fluorescent or can be derivatized with a fluorescent tag, fluorescence spectroscopy offers high sensitivity for:
Real-Time Interaction Kinetics: Measure the binding and dissociation rates of this compound with its target proteins by monitoring changes in fluorescence intensity, anisotropy, or lifetime. This could provide kinetic parameters (e.g., kon, koff) crucial for understanding its inhibitory mechanism.
Conformational Changes: Detect subtle conformational changes in this compound or its binding partners upon interaction, as fluorescence properties are highly sensitive to the local environment of the fluorophore.
High-Throughput Screening: Fluorescence-based assays are highly amenable to high-throughput formats for screening this compound's activity or binding against a library of potential targets.
Detailed Research Findings and Data Tables: Specific detailed research findings or data tables from UV/VIS or fluorescence spectroscopic studies on this compound, including real-time interaction kinetics or conformational changes, are not found in the available literature.
High-Throughput and Omics-Based Methodologies
High-throughput and omics-based methodologies represent a paradigm shift in drug discovery and biological research, enabling the rapid and comprehensive analysis of molecular interactions and cellular responses.
High-Throughput Screening (HTS) in this compound Discovery Programs
High-Throughput Screening (HTS) is a core process in modern drug discovery, allowing for the automated testing of vast numbers of chemical compounds against specific biological targets or phenotypic assays. The primary goal of HTS is to identify "hits" or "leads" – compounds that exhibit the desired biological activity.
Application to this compound Discovery Programs: While this compound is identified as a histamine release inhibitor nih.govgithub.ionih.gov, HTS would have been a crucial methodology in its initial discovery or in the identification of related compounds with improved properties.
Target-Based Screening: If the specific protein target responsible for histamine release inhibition by this compound were known, HTS could involve screening large libraries of compounds for their ability to bind to or modulate the activity of this target. For this compound, this could involve assays measuring its ability to inhibit a specific enzyme or receptor involved in histamine synthesis or release.
Cell-Based Phenotypic Screening: HTS could also be employed in cell-based assays where the effect of compounds on histamine release from mast cells or other relevant cell types is measured. Compounds like this compound that reduce histamine release would be identified as hits. This approach is particularly useful when the precise molecular target is unknown, focusing instead on the desired biological outcome.
Optimization and Structure-Activity Relationship (SAR): After initial hits are identified, HTS can be used in secondary screens to confirm activity, assess potency, and explore structure-activity relationships (SAR) by testing derivatives of this compound to optimize its inhibitory activity and selectivity.
Detailed Research Findings and Data Tables: No specific detailed research findings or data tables describing HTS campaigns that led to the discovery or optimization of this compound are publicly available in the retrieved information. However, the nature of this compound as a histamine release inhibitor suggests that such screening efforts would have been integral to its development.
Proteomics and Transcriptomics for Comprehensive Pathway Elucidation in Research Models
Proteomics and transcriptomics are "omics" disciplines that provide a global view of protein expression (proteomics) and gene expression (transcriptomics) within a biological system. These methodologies are essential for understanding the comprehensive molecular changes induced by a chemical compound.
Application to this compound Research Models:
Transcriptomics (RNA-Seq, Microarrays): By analyzing the transcriptome, researchers can identify which genes are actively being transcribed into RNA in response to this compound treatment. This could reveal:
Pathway Modulation: How this compound influences gene expression profiles related to inflammatory pathways, immune responses, or histamine synthesis and release. For instance, if this compound inhibits histamine release, transcriptomics could show downregulation of genes encoding enzymes involved in histamine production or receptors mediating its release.
Biomarker Discovery: Identify novel gene expression biomarkers that are modulated by this compound, potentially indicating its mechanism of action or efficacy.
Off-Target Effects: Detect unintended changes in gene expression that could suggest off-target interactions.
Proteomics (Mass Spectrometry-based): Proteomics involves the large-scale study of proteins, including their identification, quantification, and post-translational modifications. Applied to this compound, proteomics could:
Protein Target Identification: Identify the specific protein(s) that this compound directly interacts with or modulates to exert its histamine release inhibitory effect.
Pathway Analysis: Elucidate changes in protein abundance or modification states within relevant cellular pathways after this compound treatment. This could confirm transcriptional changes observed in transcriptomics or reveal post-transcriptional regulatory mechanisms.
Mechanism of Action: Provide a deeper understanding of how this compound affects protein networks and cellular processes related to allergic inflammation and histamine signaling.
Detailed Research Findings and Data Tables: Specific detailed research findings or data tables from proteomics or transcriptomics studies directly investigating the effects of this compound on biological pathways in research models are not found in the provided search results.
Chemical Genetics and Chemical Proteomics Approaches for Target Deconvolution
Chemical genetics and chemical proteomics are powerful strategies used to identify and validate the molecular targets of small molecules, particularly in cases where the mechanism of action is not fully understood. These approaches are crucial for "target deconvolution."
Application to this compound:
Chemical Genetics: This approach uses small molecules as probes to perturb biological systems and then identifies the genes or proteins responsible for the observed phenotype. For this compound, if its precise target for histamine release inhibition is unknown, chemical genetics could involve:
Phenotypic Screens: Treating cells (e.g., mast cells) with this compound and observing the phenotypic change (e.g., reduced histamine release).
Resistance/Sensitivity Studies: Generating cell lines resistant or hypersensitive to this compound and then identifying the genetic mutations or alterations that confer these phenotypes. These genes or their products could represent the direct or indirect targets of this compound.
Chemical Proteomics (Chemoproteomics): This field uses chemical probes to identify and interrogate protein-small molecule interactions on a proteome-wide scale. For this compound:
Affinity-Based Probes: Synthesizing this compound derivatives that incorporate a tag (e.g., biotin) and a reactive group. These probes could then be used to "bait" and pull down proteins that directly bind to this compound from complex cellular lysates. The bound proteins would then be identified using mass spectrometry.
Activity-Based Protein Profiling (ABPP): If this compound inhibits an enzyme, ABPP could use mechanism-based probes that covalently label the active site of the target enzyme in an activity-dependent manner. This would allow for the identification of the specific enzyme(s) inhibited by this compound.
Thermal Proteome Profiling (TPP): This label-free chemical proteomics technique measures changes in protein thermal stability upon ligand binding. Treating cells or lysates with this compound and then subjecting them to a temperature gradient could reveal proteins whose thermal denaturation profile changes, indicating direct binding by this compound.
Detailed Research Findings and Data Tables: There are no specific detailed research findings or data tables available in the current search results that describe the application of chemical genetics or chemical proteomics approaches for target deconvolution of this compound.
Compound Names and PubChem CIDs
Future Directions and Emerging Paradigms in Acreozast Research
Development of Acreozast-Based Chemical Probes for Biological System Interrogation
To fully elucidate the biological functions and molecular targets of this compound, the development of specialized chemical probes is an essential next step. These probes are versions of this compound modified to include reporter groups or reactive moieties, enabling researchers to track the compound's interactions within complex biological systems. The design strategy would focus on modifying positions on the this compound scaffold that are non-essential for its biological activity.
Key objectives in this area include:
Synthesis of Affinity-Based Probes: Attaching biotin (B1667282) or other affinity tags to the this compound core would facilitate the isolation and identification of its direct binding partners from cell lysates using techniques like affinity purification followed by mass spectrometry (AP-MS).
Development of Fluorescent Probes: Conjugating fluorophores (e.g., fluorescein, rhodamine) to this compound would allow for real-time visualization of its subcellular localization and dynamics within living cells via advanced imaging techniques such as confocal microscopy and super-resolution microscopy.
Creation of Photo-Affinity Probes: Incorporating photo-reactive groups (e.g., benzophenone, diazirine) would enable the formation of a covalent bond between this compound and its target protein upon UV irradiation. This technique is invaluable for unambiguously identifying direct molecular targets in a native cellular context.
The successful development of these probes would provide powerful tools to dissect the specific pathways modulated by this compound, offering unprecedented insight into its mechanism of action.
Table 1: Hypothetical this compound-Based Chemical Probes and Their Applications
| Probe Name | Modification | Reporter/Tag | Intended Application | Primary Technique |
|---|---|---|---|---|
| Acreo-Probe-AF568 | C-4 Ethyl Linker | Alexa Fluor 568 | Live-cell imaging of subcellular localization | Confocal Microscopy |
| Acreo-Probe-Biotin | C-7 Propargyl Linker | Biotin | Pull-down and identification of binding partners | Affinity Purification-Mass Spectrometry (AP-MS) |
Exploration of Novel Therapeutic Hypotheses Derived from this compound's Distinct Mechanisms of Action
A unique mechanism of action is the cornerstone of innovative therapeutic development. If this compound is found to modulate a previously unexploited biological target or pathway, it could form the basis for entirely new classes of medicines. Research in this area would focus on translating the fundamental understanding of this compound's activity into viable therapeutic strategies.
This exploration would involve:
Target Validation: Once the primary molecular target(s) are identified using the chemical probes described above, extensive genetic and pharmacological studies would be required to validate their role in specific disease states. Techniques like CRISPR-Cas9 gene editing to knock out or modify the target can help confirm its necessity for the observed phenotype.
Disease Model Testing: The therapeutic potential of this compound and its optimized analogs would be evaluated in a range of preclinical disease models (e.g., cell culture, organoids, and animal models) relevant to its mechanism. For example, if this compound targets a novel protein involved in cellular proliferation, its efficacy would be tested in oncology models.
Biomarker Discovery: Identifying biomarkers that correlate with this compound's activity would be crucial for future clinical development. These biomarkers could be used to select patient populations most likely to respond to treatment and to monitor therapeutic response.
This research could potentially lead to first-in-class therapies for diseases with high unmet medical needs, fundamentally altering existing treatment paradigms.
Integration of Artificial Intelligence and Machine Learning in this compound Compound Design and Discovery
To accelerate the drug discovery process, artificial intelligence (AI) and machine learning (ML) can be integrated into the this compound research program. These computational tools can analyze complex datasets to identify patterns and make predictions, significantly enhancing the efficiency of compound design and optimization.
Key applications of AI/ML would include:
Predictive Modeling: ML models can be trained on existing structure-activity relationship (SAR) data for this compound analogs to predict the potency and selectivity of new, unsynthesized compounds. This allows researchers to prioritize the synthesis of the most promising candidates.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for multiple desired properties simultaneously, such as high target affinity, low off-target activity, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
ADMET Property Prediction: AI-powered tools can predict the pharmacokinetic and toxicological properties of virtual compounds, reducing the reliance on costly and time-consuming experimental assays in the early stages of discovery and minimizing late-stage failures.
Table 2: Hypothetical AI-Driven Optimization of this compound Analogs
| Compound ID | Scaffold Modification | Predicted Target Affinity (IC₅₀, nM) | Predicted Solubility (LogS) | Predicted CyP450 Inhibition | AI Recommendation |
|---|---|---|---|---|---|
| This compound-001 | Parent | 50 | -3.5 | High | Baseline |
| Acreo-AI-034 | C-2 Methyl, C-5 Fluoro | 15 | -3.1 | Low | Prioritize for Synthesis |
| Acreo-AI-072 | C-8 Pyridine | 25 | -2.8 | Low | Prioritize for Synthesis |
Interdisciplinary Research Collaborations for Comprehensive this compound Characterization and Application in Chemical Biology
The complexity of modern drug discovery and chemical biology necessitates a highly collaborative, interdisciplinary approach. To fully realize the potential of this compound, a consortium of researchers with diverse expertise would be essential. Siloed efforts are insufficient to navigate the multifaceted challenges of translating a novel discovery into a tangible application.
This collaborative framework would unite:
Synthetic and Medicinal Chemists: To design and synthesize novel this compound analogs and chemical probes.
Biochemists and Molecular Biologists: To perform target identification and validation studies and to elucidate the compound's mechanism of action at a molecular level.
Computational Chemists and Data Scientists: To apply AI/ML models for compound design and data analysis.
Pharmacologists and Toxicologists: To evaluate the efficacy and safety of lead compounds in preclinical models.
Structural Biologists: To solve the high-resolution structures of this compound bound to its target protein(s), providing critical insights for rational drug design.
By fostering open communication and data sharing among these disciplines, the research program can accelerate progress, overcome obstacles more effectively, and ensure a comprehensive characterization of this compound's biological and therapeutic potential.
Q & A
Q. What are the standard experimental protocols for evaluating Acreozast’s anti-inflammatory effects in preclinical models?
- Methodological Answer : Preclinical evaluation of this compound (TYB-2285) typically involves passive peritoneal anaphylaxis (PPA) models in rats. Key parameters include measuring histamine release and capillary permeability post-antigen challenge. For example, intraperitoneal administration of this compound (10 mg/kg) at specific intervals (0.5–2 minutes pre-challenge) showed dose-dependent inhibition of histamine release (36.2–57.5%) and capillary permeability (20.9–57.6%) . Ensure reproducibility by detailing administration routes, timing, and control groups (e.g., DSCG or Amlexanox as comparators). Follow guidelines for experimental rigor, such as those in the FINER model (Feasible, Novel, Ethical, Relevant) and reproducibility standards .
Q. How should researchers design dose-response studies for this compound to optimize therapeutic efficacy?
- Methodological Answer : Dose-response studies should prioritize pharmacokinetic parameters like bioavailability and metabolic activation. In rat models, oral administration of this compound (30 mg/kg) retained efficacy, suggesting systemic absorption . Use incremental dosing (e.g., 1–30 mg/kg) with staggered time points to identify optimal therapeutic windows. Incorporate statistical tools (e.g., ANOVA for dose-dependent effects) and adhere to ethical guidelines for animal studies .
Q. What parameters are critical for validating this compound’s anti-inflammatory activity in vitro?
- Methodological Answer : Focus on metabolite activity: While this compound itself showed no in vitro inhibition of histamine release, its metabolites (TC-1121 and TC-1122) demonstrated dose-dependent suppression at 10⁻⁴ M concentrations . Validate results using cell-based assays (e.g., mast cell degranulation models) and ensure consistency with in vivo findings. Document purity and synthesis methods for metabolites per IUPAC standards .
Advanced Research Questions
Q. How can researchers reconcile contradictions between this compound’s in vitro inactivity and in vivo efficacy?
- Methodological Answer : This discrepancy highlights the role of metabolic activation. Use hepatic microsome assays to simulate in vivo metabolism and confirm metabolite bioactivity. Compare pharmacokinetic profiles (e.g., AUC, half-life) of this compound and its metabolites. Employ knockout models or enzyme inhibitors to isolate metabolic pathways responsible for activation . Apply contradiction analysis frameworks, such as triangulating data from multiple methodologies (e.g., HPLC for metabolite quantification) .
Q. What comparative frameworks are suitable for benchmarking this compound against established anti-inflammatory agents?
- Methodological Answer : Use PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to structure comparative studies . For example:
Q. How can researchers isolate this compound’s mechanism of action from nonspecific anti-inflammatory effects?
- Methodological Answer : Employ pathway-specific inhibitors (e.g., histamine receptor antagonists) or gene-editing tools (e.g., CRISPR for VCAM1 knockdown, a reported target of this compound ). Combine transcriptomic profiling (RNA-seq) with proteomic analysis to identify downstream signaling cascades. Validate findings using dual-luciferase reporter assays for real-time monitoring of inflammatory mediators .
Q. What methodological challenges arise in scaling this compound studies from rodents to human-relevant models?
- Methodological Answer : Address interspecies metabolic differences using humanized liver models or 3D organoids. Optimize dosing via allometric scaling (e.g., body surface area normalization) and validate cross-species target binding affinity (SPR or ITC assays). Incorporate translational frameworks like PEO (Population, Exposure, Outcome) to align preclinical and clinical endpoints .
Data Analysis & Reproducibility
Q. How should researchers address variability in histamine release measurements across this compound studies?
- Methodological Answer : Standardize protocols for mast cell isolation and antigen challenge timing. Use interlaboratory calibration with reference compounds (e.g., DSCG) and report data as mean ± SEM with n ≥ 6 per group. Apply mixed-effects models to account for batch variability . Share raw datasets via repositories like Zenodo to enhance reproducibility .
Q. What statistical methods are optimal for analyzing time-dependent efficacy of this compound?
- Methodological Answer : Use time-series analysis (e.g., repeated-measures ANOVA) or survival curves for latency-to-effect data. For non-linear responses, apply Michaelis-Menten kinetics to model dose-time interactions. Tools like R or Python’s SciPy suite enable robust curve-fitting and outlier detection .
Research Gaps & Future Directions
What modern analytical techniques could resolve unanswered questions about this compound’s pharmacokinetics?
- Methodological Answer :
Implement LC-MS/MS for simultaneous quantification of this compound and its metabolites in plasma/tissue. Use PET imaging with radiolabeled this compound to track biodistribution in real time. Integrate machine learning (e.g., QSAR models) to predict metabolite activity and optimize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
